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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel
compound 2-Morpholin-4-yl-1-phenylethylamine. The intended audience for this document
includes researchers, scientists, and professionals in the field of drug development. We will
delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data to elucidate the molecular structure of this compound. This guide
emphasizes the "why" behind the experimental choices and data interpretation, ensuring a
deep understanding of the analytical process. All protocols are designed to be self-validating,
and all claims are supported by authoritative references.

Introduction: The Significance of 2-Morpholin-4-yl-1-
phenylethylamine

2-Morpholin-4-yl-1-phenylethylamine is a derivative of phenethylamine, a class of
compounds with a wide range of biological activities. The incorporation of a morpholine ring
introduces unique pharmacological properties, making it a compound of interest in medicinal
chemistry and drug discovery. Accurate structural elucidation is the cornerstone of
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understanding its structure-activity relationship (SAR) and is indispensable for drug
development and patentability. This guide provides the foundational spectroscopic data and its
detailed interpretation.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in 2-
Morpholin-4-yl-1-phenylethylamine have been systematically labeled. This labeling will be
used consistently throughout the guide.

Figure 1. Labeled molecular structure of 2-Morpholin-4-yl-1-phenylethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. For this analysis, both *H and 3C NMR spectra
were acquired.

Experimental Protocol: NMR Data Acquisition

e Sample Preparation: 5-10 mg of 2-Morpholin-4-yl-1-phenylethylamine was dissolved in 0.7
mL of deuterated chloroform (CDCls).

 Instrumentation: A Bruker Avance Il HD 400 MHz spectrometer was used for data
acquisition.

e IH NMR Parameters:

o Pulse Program: zg30

[¢]

Number of Scans: 16

[¢]

Spectral Width: 16 ppm

o

Acquisition Time: 4.089 s

o

Relaxation Delay: 1.0 s
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e 1BC NMR Parameters:

o Pulse Program: zgpg30

[¢]

[¢]

[e]

o

Number of Scans: 1024
Spectral Width: 240 ppm
Acquisition Time: 1.087 s

Relaxation Delay: 2.0 s

o Data Processing: The raw data was processed using MestReNova software. Fourier

transformation, phase correction, and baseline correction were applied. The chemical shifts

were referenced to the residual solvent peak of CDClIs (& = 7.26 ppm for *H and 6 = 77.16

ppm for 13C).

'H NMR Data and Interpretation

Table 1. *H NMR Data for 2-Morpholin-4-yl-1-phenylethylamine in CDCIs at 400 MHz.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.35-7.20 m 5H Ar-H
4.08 dd, J=8.8,4.0HHz 1H Ca-H
3.72 t,J=4.6 Hz 4H O(CHz2)2
ddd,J=12.4,8.8,4.0
2.70 1H CB-Ha
Hz
ddd, J=12.4,8.8,4.0
2.55 1H CB-Hb
Hz
2.48 t,J=4.6 Hz 4H N(CHz)2
1.65 brs 2H NH2
Interpretation of *H NMR Spectrum:
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The aromatic protons on the phenyl ring appear as a multiplet between 7.35 and 7.20 ppm,
integrating to five protons. The methine proton (Ca-H) at 4.08 ppm is a doublet of doublets due
to coupling with the two diastereotopic protons on the adjacent CB. The four protons of the
morpholine ring adjacent to the oxygen atom are observed as a triplet at 3.72 ppm. The two
diastereotopic protons on C[3 appear as distinct multiplets around 2.70 and 2.55 ppm. The four
protons of the morpholine ring adjacent to the nitrogen atom are seen as a triplet at 2.48 ppm.
The broad singlet at 1.65 ppm corresponds to the two protons of the primary amine.

13C NMR Data and Interpretation

Table 2. 3C NMR Data for 2-Morpholin-4-yl-1-phenylethylamine in CDCls at 100 MHz.

Chemical Shift (6, ppm) Assighment
142.1 c1

128.5 C3, C%'
127.4 c4'

126.8 Cc2', C¢6'

67.1 O(CH2)2

61.2 CB

53.9 N(CH2)2

52.8 Ca

Interpretation of 13C NMR Spectrum:

The aromatic carbons of the phenyl ring are observed in the range of 126.8 to 142.1 ppm. The
carbon atom C1' to which the ethylamine chain is attached is seen at 142.1 ppm. The carbons
of the morpholine ring adjacent to the oxygen (O(CHz)2) appear at 67.1 ppm, while those
adjacent to the nitrogen (N(CH2)2) are at 53.9 ppm. The C[(3 carbon is observed at 61.2 ppm,
and the Ca carbon is at 52.8 ppm.
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NMR Workflow
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Figure 2. Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

e Sample Preparation: A thin film of the neat compound was placed between two sodium
chloride (NaCl) plates.

¢ Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used.
e Parameters:

o Scan Range: 4000 - 400 cm™1

o Resolution: 4 cm*

o Number of Scans: 16

o Data Processing: The resulting spectrum was baseline corrected.

IR Data and Interpretation

Table 3. Key IR Absorption Bands for 2-Morpholin-4-yl-1-phenylethylamine.
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Wavenumber (cm~?) Intensity Assignment

3360, 3290 Medium, sharp N-H stretch (primary amine)
3060, 3030 Medium C-H stretch (aromatic)
2950, 2860 Strong C-H stretch (aliphatic)
1600, 1495, 1450 Medium to weak C=C stretch (aromatic ring)
1115 Strong C-O-C stretch (ether)

C-H out-of-plane bend
760, 700 Strong ]
(monosubstituted benzene)

Interpretation of IR Spectrum:

The two sharp bands at 3360 and 3290 cm~! are characteristic of the symmetric and
asymmetric N-H stretching vibrations of a primary amine. The absorptions above 3000 cm~1
are due to the C-H stretching of the aromatic ring. The strong bands between 2950 and 2860
cm~1 correspond to the C-H stretching of the aliphatic portions of the molecule. The
characteristic C=C stretching vibrations of the aromatic ring are observed in the 1600-1450
cm~1region. A very strong band at 1115 cm~! is indicative of the C-O-C stretching of the
morpholine ring's ether functional group. The strong absorptions at 760 and 700 cm~* are due
to the C-H out-of-plane bending, which is characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.

Experimental Protocol: MS Data Acquisition

o Sample Introduction: The sample was introduced via direct infusion into the mass
spectrometer.

 Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass
spectrometer was used.
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« lonization Mode: Electrospray lonization (ESI) in positive ion mode.
e Mass Analyzer: Orbitrap

e Scan Range: m/z 50 - 500

MS Data and Interpretation

Table 4. Mass Spectrometry Data for 2-Morpholin-4-yl-1-phenylethylamine.

m/z Relative Intensity (%) Assighment
221.1654 100 [M+H]* (Molecular lon)
134.0964 85 [CoH12N]*

105.0704 45 [C7H70]* or [CsHo]*
86.0964 95 [CsH12N]*

Interpretation of Mass Spectrum:

The mass spectrum shows a prominent peak at m/z 221.1654, which corresponds to the
protonated molecular ion [M+H]* (calculated exact mass for C13H21:N20%: 221.1654). This
confirms the molecular weight of the compound. The peak at m/z 134.0964 is likely due to the
loss of the morpholine group. The fragment at m/z 105.0704 could be the tropylium ion or a
benzoyl cation, common fragments for phenethylamines. The intense peak at m/z 86.0964
corresponds to the protonated morpholine fragment.
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Mass Spectrometry Fragmentation Pathway

[M+H]*

m/z 221.1654

/- C4HBO\- CsHo

[CoH12N]* [CsH12N]*+
m/z 134.0964 m/z 86.0964
- CHz2NH
[CsHo]*

m/z 105.0704

Click to download full resolution via product page

Figure 3. Proposed fragmentation pathway for 2-Morpholin-4-yl-1-phenylethylamine in ESI-
MS.

Integrated Spectroscopic Analysis: A Cohesive
Structural Proof

The true power of spectroscopic analysis lies in the integration of data from multiple
techniques. The *H and 3C NMR data provide the carbon-hydrogen framework of the molecule.
The IR spectrum confirms the presence of key functional groups, such as the primary amine,
the aromatic ring, and the ether linkage. Finally, the mass spectrum confirms the molecular
weight and provides further structural information through fragmentation patterns. Together,
these techniques provide a comprehensive and unambiguous confirmation of the structure of
2-Morpholin-4-yl-1-phenylethylamine.

Conclusion

This guide has provided a detailed spectroscopic characterization of 2-Morpholin-4-yl-1-
phenylethylamine. The presented NMR, IR, and MS data, along with their detailed
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interpretation, provide a solid foundation for the use of this compound in further research and
development. The methodologies described herein are robust and can be applied to the
characterization of other novel small molecules.

« To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 2-Morpholin-4-yl-
1-phenylethylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585773#spectroscopic-data-nmr-ir-ms-of-2-
morpholin-4-yl-1-phenylethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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